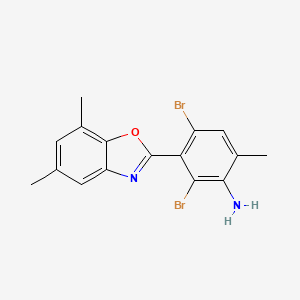
2,4-dibromo-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dibromo-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline is a complex organic compound that features a benzoxazole ring substituted with bromine and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.
Methylation: Methyl groups can be introduced using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or benzoxazole moieties.
Reduction: Reduction reactions could target the bromine atoms or the benzoxazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the brominated positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide for nucleophilic substitution or aluminum chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
2,4-dibromo-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline could have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of dyes, pigments, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
2,4-dibromo-6-methylaniline: Lacks the benzoxazole ring.
3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline: Lacks the bromine atoms.
2,4-dibromo-3-(1,3-benzoxazol-2-yl)-6-methylaniline: Lacks the methyl groups on the benzoxazole ring.
Uniqueness
The unique combination of bromine, methyl groups, and the benzoxazole ring in 2,4-dibromo-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline may confer specific chemical properties and reactivity that are not present in the similar compounds listed above.
Propiedades
Fórmula molecular |
C16H14Br2N2O |
|---|---|
Peso molecular |
410.10 g/mol |
Nombre IUPAC |
2,4-dibromo-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-6-methylaniline |
InChI |
InChI=1S/C16H14Br2N2O/c1-7-4-9(3)15-11(5-7)20-16(21-15)12-10(17)6-8(2)14(19)13(12)18/h4-6H,19H2,1-3H3 |
Clave InChI |
JMVUOOZIIWCZIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C=C(C(=C3Br)N)C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


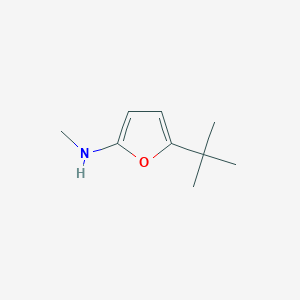
![5,11-Dioxatricyclo[8.1.0.04,6]undecane](/img/structure/B13807121.png)
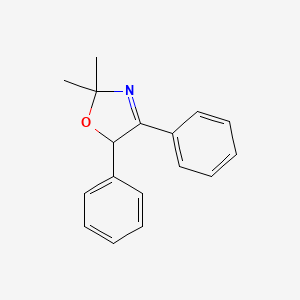
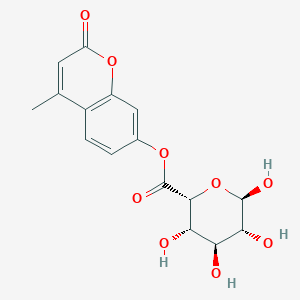
![(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(octahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B13807154.png)
![(2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B13807161.png)

![2-[6-[[3-Methyl-3-(2-methylprop-2-enoyloxy)butan-2-yl]oxycarbonylamino]hexylcarbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B13807169.png)
![2-[4-[n-Ethyl-N-(2-chloroethyl)amino]-2-methyl-phenylazo]-6-methylbenzothiazole](/img/structure/B13807172.png)
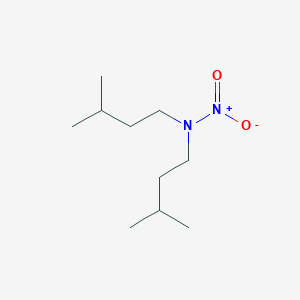

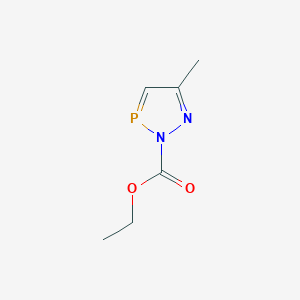
![3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile](/img/structure/B13807202.png)

